

Application Notes and Protocols for BAY-3827 Treatment in Cell Culture

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Compound of Interest		
Compound Name:	BAY-3827	
Cat. No.:	B10819853	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK and stabilizing it in an inactive conformation.[2][3][4][5] A key feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[2][4][5] This inhibition prevents the downstream phosphorylation of AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby blocking processes like lipogenesis.[2][5] Due to its high potency and selectivity compared to other inhibitors like Compound C, **BAY-3827** is a valuable tool for elucidating the cellular functions of AMPK.[3] It has demonstrated anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent.[1][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of **BAY-3827** from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of BAY-3827 against AMPK



Target	ATP Concentration	IC50 (nM)	Reference
AMPK	10 μM (low)	1.4	[1][7]
AMPK	2 mM (high)	15	[1][7]
Rat Liver AMPK	200 μΜ	17	[8][9]
Human α1β1γ1	200 μΜ	25	[8][9]
Human α2β2γ1	200 μΜ	70	[8][9]

Table 2: Cellular Activity of BAY-3827

Cell Line	Assay	IC ₅₀ (μΜ)	EC50 (μM)	Conditions	Reference
U2OS	pACC1 Inhibition	0.93	-	Basal	[2]
U2OS	pACC1 Inhibition	6.36	-	+ MK-8722	[2]
U2OS	pAMPKα Increase	-	1.93	Basal	
U2OS	pAMPKα Increase	-	0.57	+ MK-8722	

Table 3: Anti-proliferative Activity of BAY-3827 in Prostate Cancer Cell Lines

Cell Line	IC ₅₀ (nM)	Incubation Time	Reference
LNCaP	0.28	6 days	[1]
VCaP	1.71	6 days	[1]
22Rv1	5.55	Not Specified	[1]

Experimental Protocols



Protocol 1: Preparation of BAY-3827 Stock Solution

This protocol describes the preparation of a stock solution of **BAY-3827** for use in cell culture experiments.

Materials:

- BAY-3827 powder (Molecular Weight: 468.53 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- To prepare a 10 mM stock solution, dissolve 4.69 mg of BAY-3827 powder in 1 mL of DMSO.
- Vortex thoroughly to ensure the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: Commercial suppliers indicate solubility in DMSO is around 12 mg/mL (25.61 mM).[7] Use fresh DMSO as it can be hygroscopic, which may reduce solubility.

Protocol 2: General Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with **BAY-3827**.

Materials:

- Cultured cells in logarithmic growth phase
- Complete cell culture medium
- BAY-3827 stock solution (e.g., 10 mM in DMSO)



- Vehicle control (DMSO)
- Sterile cell culture plates or flasks

Procedure:

- Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Preparation of Working Solutions: On the day of treatment, dilute the BAY-3827 stock solution to the desired final concentrations using pre-warmed complete cell culture medium.
 Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of BAY-3827 used.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of BAY-3827 or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or 24-144 hours for proliferation assays).[1][10]
- Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting to assess protein phosphorylation or a cell viability assay.

Protocol 3: Western Blotting for Phospho-ACC1 (pACC1) Inhibition

This protocol details how to assess the inhibitory effect of **BAY-3827** on AMPK signaling by measuring the phosphorylation of its direct downstream target, ACC1.

Materials:

- Treated cell lysates (from Protocol 2)
- RIPA buffer with protease and phosphatase inhibitors



- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer and system (e.g., PVDF membrane)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Lysis: After treatment with BAY-3827 for a short duration (e.g., 30-60 minutes), place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
- Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[11]
- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 μg) per lane on an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79)
 overnight at 4°C, following the manufacturer's recommended dilution.[11]
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Visualize the bands using a chemiluminescent substrate and an imaging system.[11]
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ACC1 and a loading control like GAPDH or β-actin.
- Analysis: Quantify the band intensities. A dose-dependent decrease in the pACC1/total ACC1 ratio indicates successful inhibition of AMPK by BAY-3827.[2]

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the anti-proliferative effects of BAY-3827.

Materials:

- Cells treated with **BAY-3827** in a 96-well plate (from Protocol 2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Treatment: Seed cells in a 96-well plate and treat with a range of **BAY-3827** concentrations (e.g., 0-10 nM for sensitive lines) for an extended period (e.g., 6 days).[1]
- MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

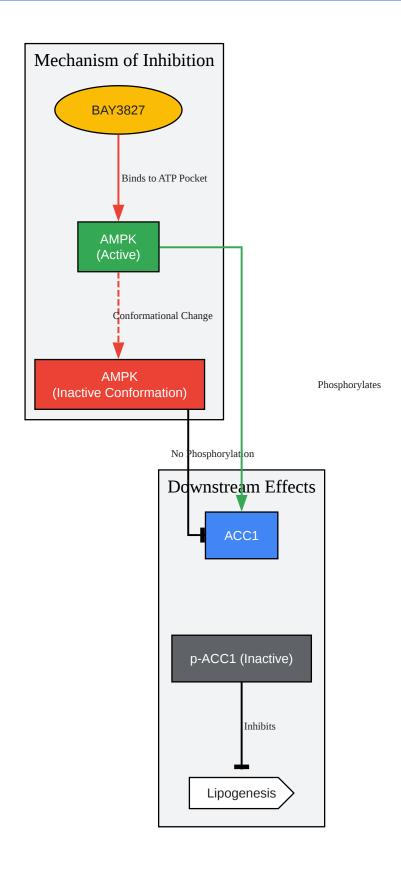


- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration of **BAY-3827** that causes 50% inhibition of cell proliferation.

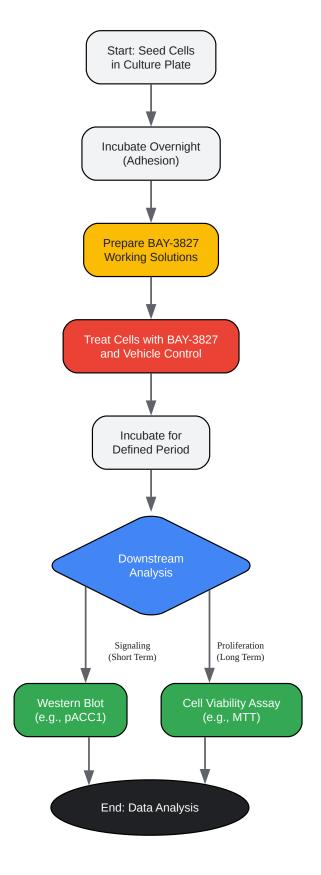
Visualizations

The following diagrams illustrate the signaling pathway of **BAY-3827** and a typical experimental workflow.









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